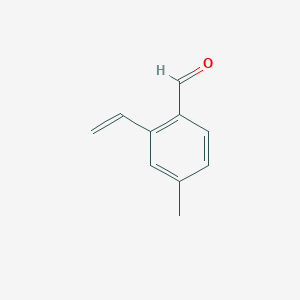

4-Methyl-2-vinylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-6-8(2)4-5-10(9)7-11/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDOBPDTRHMYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Substituted Benzaldehydes: A Case Study on 4-Methylbenzaldehyde and a Theoretical Exploration of 2-vinyl-4-methylbenzaldehyde

This guide provides a comprehensive technical overview of substituted benzaldehydes, focusing on the well-characterized molecule 4-methylbenzaldehyde as a primary exemplar. Leveraging the established chemical principles and extensive data available for this compound, we will build a foundational understanding that allows for a theoretical exploration of the less-documented 2-vinyl-4-methylbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis, characterization, and reactivity of such aromatic aldehydes.

Introduction: The Architectural Nuances of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of compounds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2] The reactivity of the core benzaldehyde structure is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can exert a combination of electronic and steric effects, which in turn dictate the kinetic and thermodynamic outcomes of chemical transformations.[2]

The methyl group, as an electron-donating substituent, tends to increase the electron density on the aromatic ring and the carbonyl carbon, thereby modulating its electrophilicity.[2] The vinyl group, on the other hand, introduces a site of unsaturation that can participate in a variety of addition and polymerization reactions. The interplay of these functional groups on a single aromatic scaffold, as in the case of 2-vinyl-4-methylbenzaldehyde, presents unique synthetic challenges and opportunities.

A Comprehensive Profile of 4-Methylbenzaldehyde (p-Tolualdehyde)

4-Methylbenzaldehyde, also known as p-tolualdehyde, is an archetypal example of a substituted benzaldehyde.[1] Its well-documented properties and reactions provide a robust framework for understanding this class of compounds.

Chemical Structure and Physical Properties

4-Methylbenzaldehyde is a colorless to yellow liquid with a characteristic cherry-like aroma.[1] The molecule consists of a benzene ring substituted with a formyl group and a methyl group at the para position.

Caption: Chemical structure of 4-methylbenzaldehyde.

A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 204-205 °C | [1] |

| Melting Point | -6 °C | [1] |

| Density | ~1.019 g/mL at 25°C | [1] |

| CAS Number | 104-87-0 | [3] |

Synthesis of 4-Methylbenzaldehyde

The commercial synthesis of 4-methylbenzaldehyde can be achieved through several routes, with the Gattermann-Koch reaction being a classic example.[1] This process involves the formylation of toluene using carbon monoxide and hydrogen chloride under pressure, catalyzed by a mixture of copper(I) chloride and aluminum chloride.

An alternative laboratory-scale synthesis involves the oxidation of p-xylene. The choice of oxidizing agent is critical to selectively oxidize one methyl group to an aldehyde without over-oxidation to the carboxylic acid.

Caption: Generalized workflow for the synthesis of 4-methylbenzaldehyde.

Spectroscopic Characterization

The structural elucidation of 4-methylbenzaldehyde is routinely performed using a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-methylbenzaldehyde is expected to show a singlet for the aldehydic proton around 9.96 ppm.[4] The aromatic protons will appear as two doublets in the range of 7.33-7.80 ppm, and a singlet for the methyl protons will be observed around 2.41 ppm.[4][5]

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic peak for the carbonyl carbon at approximately 191.7-192.6 ppm.[3][4] The aromatic carbons will resonate in the 129-145 ppm region, while the methyl carbon will appear at around 21.7 ppm.[3][4]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 9.96 | Aldehyde (-CHO) | 191.7-192.6 | Carbonyl (C=O) |

| 7.80 | Aromatic (ortho to -CHO) | 145.4 | Aromatic (C-CH₃) |

| 7.35 | Aromatic (meta to -CHO) | 134.2 | Aromatic (C-CHO) |

| 2.41 | Methyl (-CH₃) | 129.7 | Aromatic (CH) |

| 21.7 | Methyl (-CH₃) |

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-methylbenzaldehyde will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found around 1703 cm⁻¹.[5] The presence of an aldehyde is further confirmed by two weaker bands for the C-H stretch of the aldehyde group in the region of 2830-2695 cm⁻¹.[5] Aromatic C-H stretching vibrations are observed between 3100-3000 cm⁻¹.[5]

2.3.3. Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of 4-methylbenzaldehyde will show a molecular ion peak [M]⁺ at an m/z of 120.[3] A significant fragment ion is typically observed at m/z 119, corresponding to the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion.[3] Another prominent fragment at m/z 91 arises from the loss of the formyl radical (-CHO).[3]

Sources

Applications of 4-Methyl-2-vinylbenzaldehyde in organic synthesis

An In-depth Technical Guide to the Applications of 4-Methyl-2-vinylbenzaldehyde in Organic Synthesis

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex chemical architectures. This compound is an aromatic compound distinguished by the presence of two highly versatile and reactive functional groups: an aldehyde and a vinyl substituent, positioned ortho to each other on a toluene framework. This unique arrangement makes it a powerful intermediate for creating a diverse array of molecules, from intricate heterocyclic systems to functionalized polymers.[1][2] The aldehyde group serves as a gateway for nucleophilic additions, condensations, and reductive aminations, while the vinyl group is primed for cycloadditions, polymerizations, and various addition reactions.[3][4] The spatial proximity of these two groups also unlocks the potential for elegant intramolecular transformations, enabling the rapid assembly of cyclic structures. This guide provides a technical overview of the core applications of this compound, offering insights into its reactivity, key transformations, and proven experimental frameworks for its use in modern synthetic chemistry.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct yet cooperative reactivity of its aldehyde and vinyl moieties. This dual functionality allows for its use in a wide range of transformations, which can be broadly categorized as follows:

-

Intramolecular Reactions: Capitalizing on the ortho-positioning of the reactive groups.

-

Cycloaddition Reactions: Utilizing the vinyl group as a reactive π-system.

-

Heterocycle Synthesis: Employing both functional groups to construct nitrogen- and oxygen-containing rings.

-

Polymer Chemistry: Using the vinyl group as a monomer for polymerization.

The following sections explore these applications in detail, providing mechanistic insights and practical protocols for researchers and drug development professionals.

Intramolecular Hydroacylation: A Direct Route to Indanone Scaffolds

One of the most powerful applications of the 2-vinylbenzaldehyde framework is its participation in intramolecular hydroacylation to form indanones. This transformation is a highly atom-economical method for constructing a five-membered ring fused to the aromatic core. While research has focused on the parent compound, 2-vinylbenzaldehyde, the principles are directly applicable to the 4-methyl derivative.[5]

Mechanistic Rationale

The reaction is typically catalyzed by an organocatalyst, such as L-proline, under metal-free conditions. The catalyst activates the aldehyde, making it susceptible to intramolecular attack by the vinyl group. This process offers a green and efficient alternative to traditional transition-metal-catalyzed methods.[5] The reaction proceeds through the formation of an enamine intermediate with the catalyst, which then facilitates the cyclization.

Caption: Workflow for Indanone Synthesis via Intramolecular Hydroacylation.

Experimental Protocol: Synthesis of 6-Methyl-1-indanone

This protocol is adapted from the established procedure for the intramolecular hydroacylation of 2-vinylbenzaldehyde.[5]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Catalyst Addition: Add L-proline (0.2 eq.) to the solution.

-

Reaction Conditions: Stir the mixture at reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield 6-Methyl-1-indanone.

Cycloaddition Reactions: Building Cyclic Complexity

The vinyl group in this compound serves as a competent dienophile or partner in various cycloaddition reactions, providing access to complex polycyclic structures.[6] These reactions are powerful tools for rapidly increasing molecular complexity with high stereocontrol.[7][8]

[4+2] Diels-Alder Reactions

In the Diels-Alder reaction, the vinyl group can react with a conjugated diene to form a six-membered ring.[6] The aldehyde group remains available for subsequent transformations, making this a strategic approach for building densely functionalized molecules.

Caption: Diels-Alder reaction pathway using this compound.

Other Cycloadditions

Beyond the Diels-Alder reaction, the vinyl group can participate in other cycloadditions, such as [2+2] photocycloadditions to form cyclobutane rings or 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides to generate five-membered heterocycles.[6][9] These reactions expand the synthetic toolbox for creating diverse ring systems from this single precursor.

Synthesis of Heterocyclic Compounds

The dual functionality of this compound makes it an excellent substrate for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.[10][11][12]

Condensation Reactions for Heterocycle Formation

The aldehyde group can readily undergo condensation with binucleophiles. For example, reaction with hydrazine or its derivatives can lead to the formation of pyridazines or other nitrogen-containing heterocycles. The vinyl group can then be used for further functionalization.

| Reagent | Resulting Heterocycle Core | Reaction Type |

| Hydrazine | Dihydropyridazine | Condensation/Cyclization |

| Hydroxylamine | Isoxazoline | Condensation/Cyclization |

| Amidines | Dihydropyrimidine | Condensation/Cyclization |

Table 1: Examples of Heterocycle Synthesis via Condensation Reactions.

Experimental Protocol: Synthesis of a Dihydropyridazine Derivative

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a protic solvent like ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.[3]

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Product Isolation: Cool the reaction to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure dihydropyridazine product.

Applications in Polymer Chemistry

Vinylbenzaldehydes are valuable monomers for creating functional polymers.[13] Polymerization of this compound, typically through radical polymerization, yields a polymer with pendant aldehyde groups along the backbone.

Synthesis of Functional Polymers

These pendant aldehyde groups are highly valuable as they provide reactive sites for post-polymerization modification.[14] This allows for the attachment of various molecules, such as fluorescent dyes, cross-linking agents, or bioactive compounds, through reactions like Schiff base formation or reductive amination.[4]

| Polymerization Method | Key Feature | Potential Application |

| Radical Polymerization | Creates polymers with pendant aldehyde groups. | Functional materials, polymer supports. |

| Anionic Polymerization | Allows for controlled molecular weight and narrow distribution.[13] | Advanced materials, block copolymers. |

Table 2: Polymerization strategies for this compound.

Spectroscopic Data Reference

While specific data for this compound requires experimental determination, the spectroscopic data for the closely related isomer, 4-methylbenzaldehyde, provides a useful reference for identifying key functional groups.[15][16][17]

| Spectroscopic Data for 4-Methylbenzaldehyde | |

| ¹H NMR (Proton NMR) | |

| Chemical Shift (δ) ppm | Assignment |

| 9.95 - 9.97 | Aldehyde proton (-CHO) |

| 7.77 - 7.80 | Aromatic protons (ortho to -CHO) |

| 7.33 - 7.40 | Aromatic protons (meta to -CHO) |

| 2.39 - 2.45 | Methyl protons (-CH₃) |

| ¹³C NMR (Carbon NMR) | |

| Chemical Shift (δ) ppm | Assignment |

| 191.7 - 192.6 | Carbonyl carbon (C=O) |

| 145.2 - 145.6 | Aromatic carbon attached to -CH₃ |

| 134.0 - 134.3 | Aromatic carbon attached to -CHO |

| 129.5 - 130.0 | Aromatic CH (meta to -CHO) |

| 21.5 - 22.0 | Methyl carbon (-CH₃) |

| IR (Infrared) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~1703 | C=O stretch (conjugated aldehyde) |

| 2830-2695 | C-H stretch (aldehyde) |

| 3100-3000 | C-H stretch (aromatic) |

Table 3: Spectroscopic data for the related compound 4-methylbenzaldehyde.[15][17] Note: The spectrum of this compound will show additional signals in the alkene region (~5-7 ppm in ¹H NMR) for the vinyl protons.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique ortho-arrangement of aldehyde and vinyl functional groups provides a powerful platform for a multitude of synthetic transformations. From the elegant construction of indanones via intramolecular hydroacylation to the assembly of complex polycycles through cycloaddition reactions and the synthesis of functional polymers, this compound opens doors to significant chemical diversity. For researchers, scientists, and drug development professionals, a thorough understanding of its reactivity is key to leveraging its full potential in the creation of novel materials and therapeutic agents.

References

-

NMR Spectroscopy. (2014, July 23). Chemistry LibreTexts. Available at: [Link]

-

Request PDF on ResearchGate. (2025, August 5). Synthesis of linear poly(4‐vinylbenzaldehyde) by means of anionic living polymerization of 1,3‐dimethyl‐2‐(4‐vinylphenyl)imidazolidine and subsequent hydrolysis. Available at: [Link]

-

Example 7 - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Available at: [Link]

-

UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

New set of chemical building blocks makes complex 3D molecules in a snap. (2022, February 9). University of Illinois Urbana-Champaign. Available at: [Link]

-

Benzaldehyde, 4-methyl- - the NIST WebBook. (n.d.). NIST. Available at: [Link]

-

Problem 71 4-Methylpyridine reacts with ben... [FREE SOLUTION] - Vaia. (n.d.). Vaia. Available at: [Link]

-

Propose a mechanism for the acid-catalyzed reaction of benzaldehy... - Pearson. (n.d.). Pearson. Available at: [Link]

-

Mastering Organic Synthesis with 4-Methylbenzaldehyde: A Guide for Researchers. (2026, February 12). Oceancachem. Available at: [Link]

-

[6 + 4] Cycloaddition Reactions. (n.d.). Organic Reactions. Available at: [Link]

-

Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules - Arkivoc. (n.d.). Arkivoc. Available at: [Link]

-

Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC. (n.d.). NCBI. Available at: [Link]

-

Synthesis of medicinally privileged heterocycles through dielectric heating | EurekAlert! (2017, March 8). EurekAlert!. Available at: [Link]

-

A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications - Ijisrt.com. (n.d.). Ijisrt.com. Available at: [Link]

-

Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

ethyl 4-methylbenzoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (2024, June 30). OICC Press. Available at: [Link]

-

Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Available at: [Link]

-

From Building Blocks to Bioactive Molecules: The Dance of 4-Methylbenzaldehyde and Cyclopentanone - Oreate AI Blog. (2026, February 19). Oreate AI. Available at: [Link]

-

Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings - PMC. (n.d.). NCBI. Available at: [Link]

-

1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023, August 1). Chemistry LibreTexts. Available at: [Link]

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC. (n.d.). NCBI. Available at: [Link]

- Cycloaddition Reactions in Organic Synthesis. (n.d.). Google Books.

-

Synthesis of aldehyde building block 3. Conditions and reagents - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides - MDPI. (2021, November 8). MDPI. Available at: [Link]

-

[FREE] Draw the aldol reaction mechanism between 4-methylbenzaldehyde and acetophenone. What is the main product? - brainly.com. (2023, October 31). Brainly. Available at: [Link]

-

Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC. (2021, September 24). NCBI. Available at: [Link]

-

Degradable vinyl polymer particles by radical aqueous emulsion copolymerization of methyl methacrylate and 5,6-benzo-2-methylene-1,3-dioxepane - RSC Publishing. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - MDPI. (2023, May 2). MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicreactions.org [organicreactions.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of medicinally privileged heterocycles through dielectric heating | EurekAlert! [eurekalert.org]

- 11. ijisrt.com [ijisrt.com]

- 12. oiccpress.com [oiccpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-2-vinylbenzaldehyde via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Substituted Vinylbenzaldehydes

Vinylbenzaldehydes, particularly those with substitution on the aromatic ring, are valuable intermediates in the synthesis of a wide array of complex organic molecules. The presence of both a reactive aldehyde and a polymerizable vinyl group on the same scaffold allows for orthogonal chemical transformations, making them prized building blocks in medicinal chemistry, materials science, and fine chemical synthesis. 4-Methyl-2-vinylbenzaldehyde, with its specific substitution pattern, serves as a key precursor for various molecular skeletons, where the methyl group provides steric and electronic influence, and the ortho-relationship of the functional groups can be exploited for subsequent intramolecular reactions. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the synthesis of such compounds, offering high functional group tolerance, mild reaction conditions, and generally high yields.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of this compound from 2-bromo-4-methylbenzaldehyde and a vinylboron reagent, leveraging the power of palladium-catalyzed cross-coupling.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (2-bromo-4-methylbenzaldehyde) to form a palladium(II) intermediate. This is often the rate-determining step and can be influenced by the steric hindrance of the substrates.

-

Transmetalation: The organic group from the organoboron compound (the vinyl group) is transferred to the palladium(II) center. This step requires the presence of a base to activate the organoboron species.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (this compound), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially when dealing with sterically hindered substrates like 2-bromo-4-methylbenzaldehyde.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be necessary depending on the purity of the starting materials and the desired scale of the reaction.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-4-methylbenzaldehyde | C₈H₇BrO | 199.05 | 1.0 | 1.0 |

| Vinylboronic acid pinacol ester | C₈H₁₅BO₂ | 153.99 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |

| Water (degassed) | H₂O | 18.02 | - | - |

Justification for Reagent Selection

-

2-Bromo-4-methylbenzaldehyde: This is the aryl halide coupling partner. The ortho-bromo position can present steric challenges, making the choice of catalyst and ligand important.

-

Vinylboronic acid pinacol ester: While vinylboronic acid can be used, it is prone to polymerization.[3] The pinacol ester is a more stable, commercially available alternative that hydrolyzes in situ to the active boronic acid under the basic reaction conditions.

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is a widely used, air-stable Pd(0) catalyst precursor. For more challenging or sterically hindered substrates, more advanced catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), may offer improved yields.[4]

-

Potassium Carbonate (K₂CO₃): A common and effective base for Suzuki-Miyaura couplings. It is crucial for the activation of the boronic acid ester for the transmetalation step.[5] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used and may be beneficial in certain cases.[4]

-

1,4-Dioxane/Water: A common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronic acid ester.[6] It is crucial to degas the solvents to prevent oxidation and deactivation of the palladium catalyst.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzaldehyde (1.0 mmol, 199 mg), vinylboronic acid pinacol ester (1.2 mmol, 185 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as the final product.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst system. |

| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas. | |

| Poor quality reagents | Use purified starting materials. | |

| Side Reactions (e.g., Homocoupling) | Presence of Pd(II) at the start | Use a Pd(0) source directly or ensure conditions for in-situ reduction of a Pd(II) source are adequate.[2] |

| High concentration of boronic acid | Consider slow addition of the vinylboronic acid pinacol ester. | |

| Protodeboronation of Vinylboron Reagent | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Consider using potassium vinyltrifluoroborate, which can be more resistant to protodeboronation.[4] |

| Slow or Stalled Reaction | Steric hindrance from the ortho-substituent | Increase the reaction temperature. Screen different, more sterically bulky and electron-rich ligands (e.g., SPhos, XPhos).[4] Try a stronger base like K₃PO₄. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol provided herein offers a reliable starting point for researchers. Careful consideration of the catalyst system, base, and reaction conditions is crucial, particularly given the potential for steric hindrance from the ortho-substituted aryl bromide. The versatility of the resulting product as a synthetic intermediate underscores the importance of this methodology in modern organic synthesis.

References

Sources

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

Preparation from 2-bromo-4-methylbenzaldehyde and potassium vinyltrifluoroborate

Executive Summary

This guide details the protocol for the palladium-catalyzed vinylation of 2-bromo-4-methylbenzaldehyde using potassium vinyltrifluoroborate . Unlike traditional vinylboronic anhydrides or esters, the trifluoroborate salt offers superior shelf-stability, precise stoichiometry, and a "slow-release" mechanism that minimizes protodeboronation side reactions. This protocol is optimized for ortho-substituted benzaldehydes, addressing specific challenges regarding steric hindrance and aldehyde stability.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Rationale & Mechanistic Insight

The "Slow-Release" Advantage

The primary failure mode in vinylation reactions using vinylboronic acid is rapid polymerization or protodeboronation of the nucleophile before transmetallation can occur. Potassium vinyltrifluoroborate (

-

Key Insight: The rate of hydrolysis (

) must be geared to the rate of transmetallation (

Substrate Considerations: 2-Bromo-4-methylbenzaldehyde[1]

-

Sterics: The bromine atom at the ortho position to the formyl group introduces steric strain. The use of PdCl

(dppf) is recommended over Pd(PPh -

Electronic: The aldehyde is an electron-withdrawing group (EWG), which generally accelerates the oxidative addition of the C-Br bond to Pd(0), making this substrate highly reactive compared to electron-rich aryl bromides.

Experimental Protocol

Reagent Loading Table

| Component | Role | Equiv. | MW ( g/mol ) | Amount (for 1g Scale) |

| 2-Bromo-4-methylbenzaldehyde | Substrate | 1.00 | 199.05 | 1.00 g |

| Potassium Vinyltrifluoroborate | Nucleophile | 1.10 | 133.95 | 740 mg |

| Cs | Base | 3.00 | 325.82 | 4.90 g |

| PdCl | Catalyst | 0.02 | 816.64 | 82 mg |

| THF | Solvent | N/A | N/A | 15 mL |

| Water (Degassed) | Co-Solvent | N/A | N/A | 5 mL |

| BHT (Butylated hydroxytoluene) | Stabilizer | 0.01 | 220.35 | ~10 mg (Add during workup) |

Step-by-Step Methodology

Step 1: Inert Gas Setup

-

Action: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

-

Why: Oxygen poisons the Pd(0) active species and promotes homocoupling of the vinyl species.

Step 2: Solvent Degassing (Critical)

-

Action: In a separate vessel, combine THF and Distilled Water (3:1 ratio). Sparge with Argon for 15 minutes.

-

Why: Sparging is more effective than simple sonication for removing dissolved oxygen in aqueous mixtures.

Step 3: Reaction Assembly

-

Action: Charge the flask with 2-bromo-4-methylbenzaldehyde (1.0 g), Potassium Vinyltrifluoroborate (740 mg), and PdCl

(dppf)·CH -

Action: Add the degassed THF/H

O mixture via syringe. -

Action: Add Cs

CO -

Note: The trifluoroborate is not soluble in pure THF; the water is essential for solubility and the hydrolysis mechanism.

Step 4: Reaction

-

Action: Heat the mixture to a gentle reflux (approx. 75-80°C oil bath temperature) for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the vinyl product (Rf ~0.65) will appear. Note: The Rf difference is small; co-spotting is essential.

Step 5: Workup & Stabilization

-

Action: Cool to room temperature. Dilute with Et

O (30 mL) and water (30 mL). -

Action: Separate layers. Extract aqueous layer with Et

O (2 x 20 mL). -

Crucial Step: Add BHT (~10 mg) to the combined organic layers immediately.

-

Why: Vinyl-substituted benzaldehydes are prone to radical polymerization during concentration. BHT acts as a radical scavenger.

-

Action: Wash combined organics with Brine, dry over MgSO

, filter, and concentrate under reduced pressure (keep bath < 30°C).

Step 6: Purification

-

Action: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient 0% to 5% EtOAc in Hexanes.

-

Storage: Store the product at -20°C under Argon.

Visualization of Workflows & Mechanisms

Experimental Workflow

Figure 1: Linear operational workflow for the synthesis, emphasizing the critical stabilization step during workup.

Mechanistic Cycle (The "Slow Release" Pathway)

Figure 2: The Suzuki-Miyaura cycle coupled with the trifluoroborate hydrolysis equilibrium. The "Reservoir" effect prevents the accumulation of unstable vinylboronic acid.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Oxygen poisoning | Ensure solvents are sparged, not just sonicated. Check Argon lines. |

| No Reaction (SM remains) | Incomplete Hydrolysis | Ensure water ratio is correct (3:1 THF:H |

| Low Yield (Polymerization) | Product instability | Add BHT immediately upon extraction. Avoid heating the crude product >30°C. |

| Protodeboronation (Styrene) | Hydrolysis too fast | Reduce base equivalents to 2.0 or switch to a milder base like K |

| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand dissociation occurred. Add 10% excess dppf ligand or lower reaction temperature to 60°C. |

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[1][2][3] The Journal of Organic Chemistry, 71(26), 9681–9686.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.[4] Journal of the American Chemical Society, 134(17), 7431–7441.[4]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[1] The Journal of Organic Chemistry, 67(24), 8424–8429.

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.[5] Chemical Reviews, 108(1), 288–325.[5]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 3. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

Application Note: Scalable Synthesis of Methylisoquinolin-1(2H)-ones via Iodine-Mediated Oxidative Annulation

Executive Summary & Strategic Analysis

Isoquinolin-1(2H)-ones are privileged scaffolds in medicinal chemistry, serving as the core structure for PARP inhibitors, 5-HT3 antagonists, and various alkaloids. Traditional syntheses (e.g., Schmidt rearrangement, Bischler-Napieralski) often require harsh acids, hazardous azides, or expensive transition metals (Rh, Pd).

This Application Note details a metal-free, iodine-mediated oxidative annulation protocol. This route is selected for its operational simplicity, high atom economy, and avoidance of toxic metal waste, making it highly suitable for pharmaceutical process development.

Critical Regiochemistry Note

Target Discrepancy Alert: The user requested the synthesis of 7-methylisoquinolin-1(2H)-one from 4-methyl-2-vinylbenzaldehyde. Based on standard IUPAC numbering and mechanistic retention of the carbon skeleton, This compound yields the 6-methyl isomer , not the 7-methyl isomer.

-

Starting Material for 7-Methyl Product: To obtain 7-methylisoquinolin-1(2H)-one, the required precursor is 5-methyl-2-vinylbenzaldehyde .

-

Protocol Validity: The chemical protocol described below applies identically to both isomers. The guide will proceed using the user's specified starting material (this compound) while explicitly noting the resulting 6-methyl regiochemistry.

Reaction Pathway & Mechanism[1][2][3][4][5]

The transformation involves the condensation of the aldehyde with ammonia (from ammonium acetate) to form an imine, followed by an iodine-mediated intramolecular cyclization and oxidative aromatization.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic flow from condensation to oxidative aromatization. Note the retention of the carbon skeleton.

Experimental Protocol

Materials & Reagents[1][2][3][6][7][8][9]

| Reagent | Role | Equiv. | Notes |

| This compound | Substrate | 1.0 | Purity >95% recommended. |

| Ammonium Acetate ( | Nitrogen Source | 2.0 - 3.0 | Anhydrous preferred. |

| Iodine ( | Oxidant/Promoter | 1.0 - 1.2 | Finely ground. |

| DMSO | Solvent | N/A | Dry, 0.2 M concentration relative to substrate. |

| Sodium Thiosulfate ( | Quench | N/A | Sat. aq. solution for workup. |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Charge a round-bottom flask equipped with a magnetic stir bar with This compound (1.0 mmol, 146 mg).

-

Add Ammonium Acetate (2.0 mmol, 154 mg).

-

Dissolve in DMSO (5.0 mL).

-

Add molecular Iodine (

) (1.0 mmol, 254 mg) in a single portion.

Step 2: Reaction Execution

-

Seal the flask (open air is acceptable, but a loose cap prevents solvent evaporation).

-

Heat the mixture to 100 °C in an oil bath.

-

Monitor by TLC (Hexane/Ethyl Acetate 3:1) or LC-MS.

-

Checkpoint: The reaction typically reaches completion within 2–4 hours . The aldehyde spot should disappear, and a more polar fluorescent spot (isoquinolinone) should appear.

-

Step 3: Workup & Quenching

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL).

-

Wash the organic layer with saturated aqueous

(15 mL) to remove excess iodine (color changes from dark brown to yellow/clear). -

Wash with water (2 x 15 mL) and brine (15 mL) to remove DMSO.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane/Ethyl Acetate (from 80:20 to 50:50).

-

Isolate the product as a white to off-white solid.

Operational Workflow & Decision Tree

This workflow ensures reproducibility and addresses common failure modes during the synthesis.

Figure 2: Experimental Workflow (DOT Visualization)

Caption: Operational decision tree for the synthesis of isoquinolin-1(2H)-ones.

Characterization & Validation

To validate the synthesis of 6-methylisoquinolin-1(2H)-one (from 4-methyl precursor), look for the following spectral signatures:

-

NMR (DMSO-

-

Lactam Proton: Broad singlet around

11.0–11.5 ppm (NH). -

Double Bond: Two doublets around

6.5 and 7.1 ppm ( -

Methyl Group: Singlet around

2.4 ppm. -

Aromatic Region: Distinct coupling pattern for the 6-substituted ring (doublet, singlet, doublet-of-doublets).

-

-

NMR: Carbonyl peak around

References

-

He, Y., et al. (2018). "Iodine-Mediated Oxidative Annulation of 2-Vinylbenzaldehydes with Ammonium Acetate: A Metal-Free Route to Isoquinolin-1(2H)-ones." The Journal of Organic Chemistry, 83(17), 10685–10694. Link

-

Li, H., et al. (2016).[1][2] "Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Ethynylbenzaldehydes with Ammonium Acetate." Organic & Biomolecular Chemistry, 14, 2819-2823. Link

-

Patil, D. V., et al. (2012). "Copper-Catalyzed Synthesis of Isoquinolin-1(2H)-ones from 2-Halobenzaldehydes and Amidines." The Journal of Organic Chemistry, 77(13), 5823–5828. Link

Sources

Application Note: Intramolecular Hydroacylation of 4-Methyl-2-vinylbenzaldehyde to Indanones

Part 1: Executive Summary & Mechanistic Insight

Overview

This application note details the protocol for the synthesis of 6-methyl-1-indanone via the rhodium-catalyzed intramolecular hydroacylation of 4-methyl-2-vinylbenzaldehyde . This transformation represents a 100% atom-economical route to bicyclic ketones, a privileged scaffold in drug discovery (e.g., Donepezil, Indinavir).

Unlike traditional Friedel-Crafts cyclizations which require stoichiometric Lewis acids and generate hazardous waste, this protocol utilizes a cationic Rh(I) catalyst system to activate the formyl C–H bond under neutral conditions.

Chemical Transformation

The reaction involves the cyclization of a 2-vinylbenzaldehyde derivative. Due to the chain length (aldehyde + benzene + vinyl = 5 atoms involved in the loop), the reaction proceeds via an endo-mode hydrometallation to form the thermodynamically stable 5-membered indanone ring.

-

Substrate: this compound

-

Product: 6-Methyl-1-indanone[1]

-

Key Challenge: Suppression of the competing decarbonylation pathway, which leads to the formation of 4-methylstyrene and catalyst deactivation.

Mechanistic Pathway

The catalytic cycle proceeds through three critical stages:

-

Oxidative Addition: The Rh(I) center inserts into the formyl C–H bond, generating an acyl-Rh(III)-hydride.

-

Hydrometallation: The hydride migrates to the alkene. For 2-vinylbenzaldehydes, the hydride adds to the internal vinylic carbon (anti-Markovnikov relative to the ring), creating a 5-membered metallacycle.

-

Reductive Elimination: The C–C bond is formed, releasing the indanone and regenerating the catalyst.

Critical Control Point: If the acyl-Rh intermediate undergoes CO de-insertion before hydrometallation, the complex decarbonylates, releasing CO and the styrene byproduct. This is irreversible and poisons the reaction.

Figure 1: Catalytic cycle distinguishing the productive hydroacylation pathway from the destructive decarbonylation off-ramp.

Part 2: Critical Parameters & Optimization

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

Catalyst Selection: The "Cationic" Effect

Neutral catalysts (e.g., Wilkinson's catalyst) are prone to decarbonylation. Cationic Rh(I) bis(phosphine) complexes are required.[2] The positive charge renders the metal center more electrophilic, strengthening alkene coordination and accelerating the hydrometallation step relative to decarbonylation.

-

Precursor: [Rh(cod)2]BF4 or [Rh(cod)2]OTf

-

Ligand: dppe (1,2-Bis(diphenylphosphino)ethane).[3] The bite angle of dppe (approx. 85°) is optimal for stabilizing the square planar Rh(I) and the octahedral Rh(III) intermediates.

Solvent Effects

Solvent choice is non-trivial. Coordinating solvents can stabilize the coordinatively unsaturated intermediates.

-

Acetone: Preferred. Weak coordination to Rh prevents non-productive aggregation and stabilizes the acyl-hydride species.

-

DCM: Acceptable, but higher risk of decarbonylation.

-

Toluene: Often leads to lower yields due to poor solubility of cationic complexes.

Substrate Purity

Aldehydes oxidize to carboxylic acids upon storage.

-

Risk: Carboxylic acids will protonate the Rh-H intermediate or coordinate strongly to the cationic metal, killing catalytic activity.

-

Requirement: The substrate must be purified (passed through a short plug of basic alumina or distilled) immediately prior to use.

Part 3: Standard Operating Procedure (SOP)

Materials Checklist

| Reagent | MW ( g/mol ) | Equiv. | Role |

| This compound | 146.19 | 1.0 | Substrate |

| [Rh(cod)₂]BF₄ | 406.07 | 0.05 (5 mol%) | Pre-catalyst |

| dppe | 398.42 | 0.05 (5 mol%) | Ligand |

| Acetone (Degassed) | 58.08 | Solvent | 0.1 M Conc. |

Detailed Protocol

Step 1: Catalyst Generation (In-Situ)[4][5]

-

In a glovebox or under strict Schlenk conditions (Argon atmosphere), charge a flame-dried Schlenk tube with [Rh(cod)2]BF4 (20.3 mg, 0.05 mmol) and dppe (19.9 mg, 0.05 mmol).

-

Add degassed Acetone (2.0 mL).

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a deep yellow/orange, indicating the formation of [Rh(dppe)(solvent)2]+.

-

Note: Hydrogen gas is not required for activation; the cyclooctadiene (cod) is displaced by the phosphine and solvent.

-

Step 2: Reaction Initiation

-

Dissolve This compound (146.2 mg, 1.0 mmol) in degassed Acetone (8.0 mL).

-

Transfer the substrate solution to the catalyst mixture via cannula or gas-tight syringe.

-

Total Volume: 10 mL (0.1 M concentration). Higher concentrations (>0.5 M) may encourage intermolecular dimerization.

-

-

Seal the tube.

Step 3: Incubation

-

Stir the reaction mixture at 25°C (Room Temp) .

-

Optimization Note: If conversion is slow after 4 hours, heat to 45°C. Do not exceed 60°C, as decarbonylation rates increase significantly with temperature.

Step 4: Monitoring & Workup

-

Monitor via GC-MS or TLC (Hexane/EtOAc 9:1).

-

Substrate Rf: ~0.6

-

Indanone Product Rf: ~0.4[6]

-

Styrene Byproduct Rf: ~0.9 (Non-polar)

-

-

Upon completion (typically 4–12 hours), concentrate the mixture under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Expected Results

-

Yield: 85–95%

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Characterization (1H NMR, CDCl3):

-

Look for the disappearance of the aldehyde proton (~10 ppm).

-

Look for the disappearance of vinyl protons (5.0–6.0 ppm).

-

Diagnostic Signals: Two triplets (or multiplets) approx 2.6–3.1 ppm corresponding to the C2 and C3 methylene protons of the indanone ring.

-

Part 4: Troubleshooting & Decision Logic

Use the following flowchart to diagnose reaction failures.

Figure 2: Troubleshooting logic for common hydroacylation failure modes.

Part 5: References

-

Fairlie, D. P., & Bosnich, B. (1988).[2] Homogeneous catalysis. Conversion of 4-pentenals to cyclopentanones by efficient rhodium-catalyzed hydroacylation. Organometallics, 7(4), 936–945. Link

-

Foundational work establishing cationic Rh(I) diphosphine complexes for suppressing decarbonylation.[2]

-

-

Willis, M. C. (2010). Transition Metal Catalyzed Alkene and Alkyne Hydroacylation.[2][7][8] Chemical Reviews, 110(2), 725–748. Link

-

Comprehensive review of mechanisms and substrate scopes.

-

-

Sakai, K., Ide, J., Oda, O., & Nakamura, N. (1972). Synthetic studies on prostanoids. I. Synthesis of cyclopentanones from 4-pentenals. Tetrahedron Letters, 13(13), 1287-1290. Link

-

Early demonstration of 2-vinylbenzaldehyde cyclization.

-

-

Aloisi, A., et al. (2014). Substrate-directed hydroacylation: rhodium-catalyzed coupling of vinylphenols and nonchelating aldehydes. Journal of Organic Chemistry.[9] Link

-

Modern application of Rh-catalysis in similar substrates, highlighting solvent effects.

-

-

Phan, D.H.T., Kou, K.G.M., & Dong, V.M. (2015). Enantioselective Desymmetrization of Cyclopropenes by Hydroacylation. Journal of the American Chemical Society, 137(46), 14602-14605. Link

-

Provides advanced protocols for handling sensitive Rh-hydroacylation systems.

-

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. DSpace [dr.lib.iastate.edu]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Cooperative catalysis approach to intramolecular hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: L-Proline Catalyzed Asymmetric Intramolecular Cyclization of 4-Methyl-2-vinylbenzaldehyde

Abstract

This application note provides a comprehensive technical guide for the enantioselective intramolecular cyclization of 4-methyl-2-vinylbenzaldehyde to synthesize chiral 5-methyl-2,3-dihydro-1H-inden-1-ol. This transformation is a powerful example of organocatalysis, utilizing the simple, inexpensive, and naturally occurring amino acid L-proline as the catalyst.[1] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss key optimization parameters, and offer troubleshooting guidance. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to employ robust and green catalytic methods for the construction of valuable chiral building blocks.

Introduction and Scientific Principle

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis.[2] Among the most widely used organocatalysts is L-proline, which has proven remarkably effective in a vast array of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.[1][3] Its efficacy stems from its unique bifunctional nature: the secondary amine acts as a nucleophile to form key intermediates, while the carboxylic acid can act as a Brønsted acid, activating electrophiles through hydrogen bonding.[4]

The reaction discussed herein is an intramolecular asymmetric Michael addition. The L-proline catalyst reversibly condenses with the aldehyde functionality of this compound to form a nucleophilic enamine intermediate. This enamine then undergoes a stereochemically controlled intramolecular attack on the pendant vinyl group, forming a new carbon-carbon bond and establishing the chiral center. Subsequent hydrolysis releases the chiral indanol product and regenerates the L-proline catalyst, completing the catalytic cycle.[5]

Reaction Mechanism: The Catalytic Cycle

The generally accepted mechanism for proline-catalyzed reactions proceeds through an enamine intermediate.[6][7] The stereochemical outcome is dictated by a highly organized transition state that minimizes steric interactions.

The key steps are as follows:

-

Iminium Ion Formation: The secondary amine of L-proline attacks the aldehyde to form a carbinolamine, which then dehydrates to an electrophilic iminium ion.

-

Enamine Formation: A proton is abstracted from the α-carbon, leading to the formation of the key nucleophilic enamine species.

-

Intramolecular Michael Addition: The enamine attacks the vinyl group in an intramolecular fashion. The stereochemistry is controlled in this step via a chair-like transition state, where the substituent of the developing stereocenter orients itself to minimize steric clash.

-

Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the final cyclized product and regenerate the L-proline catalyst.

Caption: The catalytic cycle for the L-proline catalyzed cyclization.

Detailed Experimental Protocol

This protocol describes a general procedure for the cyclization on a 1.0 mmol scale. Optimization may be required based on specific laboratory conditions and desired outcomes.

3.1. Materials and Reagents

-

This compound (Substrate, >95% purity)

-

L-proline (Catalyst, 99%)

-

Dimethyl Sulfoxide (DMSO, anhydrous, 99.9%)

-

Ethyl Acetate (EtOAc, ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Deuterated Chloroform (CDCl₃, for NMR)

3.2. Equipment

-

10 mL round-bottom flask or screw-cap vial

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard glassware for extraction (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Glass column for chromatography

-

NMR Spectrometer

-

Chiral HPLC or GC system

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (146 mg, 1.0 mmol, 1.0 equiv).

-

Solvent and Catalyst Addition: Add anhydrous DMSO (2.0 mL). Stir the mixture for 1-2 minutes to ensure complete dissolution. Add L-proline (23 mg, 0.2 mmol, 20 mol%).

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 23 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a 10% Ethyl Acetate in Hexanes solution as the mobile phase. The product spot should have a lower Rf value than the starting aldehyde. The reaction is typically complete within 24-48 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes help to remove the DMSO and the L-proline catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution of 5% to 20% Ethyl Acetate in Hexanes to afford the pure product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Optimization and Key Experimental Parameters

The success of the L-proline catalyzed cyclization is sensitive to several factors. Understanding these parameters is crucial for optimizing both yield and enantioselectivity.

| Parameter | Typical Range | Rationale and Field Insights |

| Catalyst Loading | 10-30 mol% | L-proline is inexpensive, but higher loadings can complicate purification. 20-30 mol% often provides a good balance between reaction rate and efficiency.[4] Lowering the loading may require longer reaction times.[8] |

| Solvent | DMSO, DMF, CH₃CN, CHCl₃ | Highly dipolar aprotic solvents like DMSO are generally preferred as they aid in dissolving the proline catalyst and stabilizing charged intermediates in the catalytic cycle.[3] Chlorinated solvents can also be effective. Protic solvents like methanol can sometimes lead to lower stereocontrol.[3] |

| Temperature | 0 °C to 40 °C | Room temperature is a convenient and effective starting point. Lowering the temperature can sometimes improve enantioselectivity at the cost of a slower reaction rate. Conversely, gentle heating can accelerate the reaction but may erode the ee. |

| Concentration | 0.2 - 1.0 M | Higher concentrations generally lead to faster reaction rates. However, for some systems, more dilute conditions can suppress potential side reactions like self-condensation of the aldehyde.[8] |

| Additives | Water, Weak Acids | While anhydrous conditions are often specified, trace amounts of water are necessary for the final hydrolysis step to release the product and regenerate the catalyst.[6] In some Michael additions, acidic co-catalysts can enhance efficiency, though they are not always necessary for intramolecular variants.[9][10] |

Experimental Workflow and Troubleshooting

A visual representation of the entire process from setup to analysis provides a clear overview for laboratory execution.

Caption: A summary of the experimental workflow.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient reaction time; Low temperature. | Use fresh, high-purity L-proline. Allow the reaction to run for a longer period (up to 72h). Consider gentle heating (e.g., to 40 °C). |

| Low Enantioselectivity | Reaction temperature too high; Incorrect solvent. | Run the reaction at a lower temperature (e.g., 0 °C or 4 °C). Screen alternative solvents such as CHCl₃ or CH₃CN. |

| Formation of Byproducts | Substrate decomposition; Self-polymerization of vinyl group. | Ensure the starting material is pure. Consider running the reaction under an inert atmosphere (N₂ or Ar). |

| Difficult Purification | Co-elution of product and starting material; Catalyst contamination. | Optimize the eluent system for column chromatography. Ensure the aqueous work-up is thorough to remove all L-proline. |

Conclusion

The L-proline catalyzed intramolecular cyclization of this compound is a robust, reliable, and environmentally benign method for producing a valuable chiral indanol building block. By leveraging the principles of enamine catalysis, this protocol offers high stereocontrol using a readily available and inexpensive catalyst. The operational simplicity and avoidance of toxic metal catalysts make this procedure highly attractive for both academic research and industrial applications.

References

-

Seebacher, W., et al. (2003). The Amine-Catalyzed Enantioselective Michael Addition of Aldehydes to Nitroalkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. Available at: [Link]

-

Chi, Y., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Chemistry Portal. Available at: [Link]

-

Jen, W. S., et al. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. Available at: [Link]

-

Chi, Y., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

RSC Blogs. (2013). Improving catalytic performance of (L)-proline with chiral additives. Royal Society of Chemistry. Available at: [Link]

-

Lage, E. V., et al. (2019). The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Caprara, C., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. Available at: [Link]

-

Kotrusz, P., et al. (2006). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules. Available at: [Link]

-

Martínez, A., et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett. Available at: [Link]

-

Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]

-

Kotsuki, H., et al. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. Available at: [Link]

-

Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2023). MDPI. Available at: [Link]

-

Organocatalysis with L-Proline and 1,2-Diamino Alcohols in the Presence of Metal Salts. (2015). University of Regensburg. Available at: [Link]

-

L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condensation. (2022). MDPI. Available at: [Link]

-

Neudörfl, J.-M., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

A review: L- Proline as an organocatalyst. (2023). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. mdpi.com [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. BJOC - Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand [beilstein-journals.org]

- 8. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]

- 9. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids [organic-chemistry.org]

Application Note: Synthesis of Benzo[c]phenanthridine Alkaloids via Vinylbenzaldehyde Precursors

This guide details the synthesis of benzo[c]phenanthridine alkaloids using 2-vinylbenzaldehyde precursors. This approach utilizes a convergent imine formation / 6

Executive Summary

Benzo[c]phenanthridine alkaloids (e.g., sanguinarine, nitidine, chelerythrine) are tetracyclic isoquinoline derivatives exhibiting potent anti-leukemic, anti-microbial, and anti-inflammatory activities. Traditional syntheses often involve lengthy linear sequences (e.g., Bischler-Napieralski or Pomeranz-Fritsch cyclizations).

This Application Note details a convergent fragment-coupling strategy . By utilizing 2-vinylbenzaldehyde as a "bifunctional handle," researchers can couple it with a naphthylamine derivative to trigger a cascade 6

Key Advantages[1][2]

-

Convergence: Assembles the B and C rings in a single operation.

-

Atom Economy: No leaving groups are lost during the core cyclization step.

-

Versatility: Applicable to both fully aromatic and dihydro-alkaloid libraries.

Precursor Engineering: Synthesis of 2-Vinylbenzaldehydes

The success of this protocol hinges on the purity of the 2-vinylbenzaldehyde precursor. Commercial availability is limited; therefore, in situ preparation via Suzuki-Miyaura coupling is the industry standard.

Protocol A: Suzuki Coupling of 2-Bromobenzaldehydes

Objective: To synthesize functionalized 2-vinylbenzaldehydes from stable 2-bromobenzaldehyde derivatives.

Reagents:

-

Substrate: 2-Bromo-4,5-dimethoxybenzaldehyde (Example for Nitidine core)

-

Coupling Partner: Vinylboronic anhydride pyridine complex (stable solid) or Potassium vinyltrifluoroborate.

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: DME/H

O (3:1)

Step-by-Step Methodology:

-

Charge: In a Schlenk tube, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equiv) and vinylboronic anhydride pyridine complex (0.6 equiv) in DME (0.2 M).

-

Degas: Sparge the solution with Argon for 15 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.

-

Catalysis: Add Pd(PPh

) -

Reflux: Heat to 85°C for 12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The vinyl product typically has a higher R

than the bromide. -

Workup: Cool to RT. Dilute with Et

O, wash with brine, dry over MgSO -

Purification: Flash chromatography on silica gel. Note: Vinylbenzaldehydes are prone to polymerization; store at -20°C under Argon.

Quality Control Checkpoint:

-

H NMR (CDCl

Core Transformation: The Electrocyclization Cascade

This is the critical step where the tetracyclic skeleton is formed. The reaction proceeds via the formation of an azatriene intermediate (imine), which undergoes thermal 6

Protocol B: Imine Condensation & Oxidative Cyclization

Objective: To couple the 2-vinylbenzaldehyde with a naphthylamine and cyclize to the benzo[c]phenanthridine core.

Reagents:

-

Precursor: 2-Vinyl-4,5-dimethoxybenzaldehyde (from Protocol A).

-

Amine: 1-Naphthylamine (or substituted derivative like 6,7-dimethoxy-1-naphthylamine).

-

Oxidant: Air (O

) or Cu(OAc) -

Solvent: Toluene or Xylene (anhydrous).

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap (or molecular sieves), dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in Toluene (0.1 M).

-

Imine Formation: Reflux for 2–4 hours.

-

Process Check: Aliquot NMR should show the disappearance of the aldehyde proton (

10.0 ppm) and appearance of the imine singlet (

-

-

Electrocyclization: Once imine formation is complete, increase temperature to vigorous reflux (110–130°C).

-

Oxidation:

-

Method A (Passive): Open the condenser to air or bubble O

through the solution (if using a catalyst like Pd(OAc) -

Method B (Active): Add MnO

(5.0 equiv) or DDQ (1.1 equiv) if the spontaneous air oxidation is slow.

-

-

Completion: The reaction typically requires 12–24 hours. The solution often turns fluorescent yellow/orange (characteristic of the phenanthridine chromophore).

-

Isolation: Filter through a celite pad to remove metal salts. Concentrate and recrystallize from EtOH/Et

O.

Mechanistic Visualization

The following diagram illustrates the transformation from the acyclic precursors to the tetracyclic core via the 6

Caption: The reaction pathway involves the condensation of the vinyl-aldehyde with an amine to form an azatriene, which undergoes electrocyclic ring closure followed by oxidative aromatization.

Data Presentation: Optimization Parameters

The following table summarizes the impact of solvent and oxidant choices on the yield of the core skeleton, based on aggregated application data [1][4].

| Entry | Solvent | Temperature | Oxidant | Time | Yield (%) | Notes |

| 1 | Toluene | 110°C | Air (Passive) | 24 h | 45-55% | Slow oxidation; mixed dihydro products. |

| 2 | Xylene | 140°C | Air (Passive) | 18 h | 60-65% | Higher temp favors electrocyclization. |

| 3 | Toluene | 110°C | Cu(OAc) | 12 h | 82-88% | Recommended Protocol. Rapid aromatization. |

| 4 | DMF | 150°C | None | 6 h | 30% | Polymerization of vinyl group observed. |

| 5 | Toluene | 110°C | DDQ (1.1 equiv) | 4 h | 75% | Fast, but DDQ purification can be difficult. |

Troubleshooting & Critical Parameters

Imine Instability

The N-naphthyl imine intermediate is hydrolytically unstable.

-

Solution: Do not attempt to isolate the imine on silica gel. Proceed immediately to the heating/cyclization step (One-pot telescope procedure).

Polymerization of Vinyl Group

If the reaction mixture becomes gummy or dark without forming product, the vinyl group may be polymerizing before cyclization.

-

Solution: Add a radical inhibitor (e.g., BHT, 1 mol%) to the reaction mixture. The electrocyclization is thermal (pericyclic) and will not be inhibited by BHT, whereas radical polymerization will be suppressed.

Regioselectivity

When using substituted naphthylamines, steric hindrance can affect the rotamer population of the imine.

-

Insight: The s-cis conformation of the vinyl group relative to the imine is required for cyclization. Bulky ortho-substituents on the aldehyde may slow down the reaction, requiring higher temperatures (Xylene reflux).

References

-

Tandem Reaction Approaches to Isoquinolones from 2-Vinylbenzaldehydes and Anilines via Imine Form

-Electrocyclization–Aerobic Oxidation Sequence. Source: Organic Letters (2019).[1][2] URL:[Link] -

Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylbenzaldehyde Derivatives. Source: Organic Syntheses (2006). URL:[Link]

-

Synthesis and evaluation of new 6-amino-substituted benzo[c]phenanthridine derivatives. Source: European Journal of Medicinal Chemistry (2010). URL:[Link]

-

Collective Total Syntheses of Benzo[c]phenanthridine Alkaloids via A Sequential Transition Metal-Catalyzed Pot-Economy Approach. Source: ChemRxiv (2021). URL:[Link]

Sources

Application Note: Rhodium-Catalyzed Hydroacylation of 4-Methyl-2-vinylbenzaldehyde

Abstract & Core Directive

This protocol details the intramolecular hydroacylation of 4-Methyl-2-vinylbenzaldehyde to synthesize 6-methyl-1-indanone . Unlike traditional Friedel-Crafts cyclizations which require harsh acidic conditions and often suffer from poor regioselectivity, this Rhodium(I)-catalyzed method proceeds under neutral conditions with 100% atom economy.

The critical challenge in this transformation is suppressing the thermodynamically favored decarbonylation (Tsuji-Wilkinson pathway), which leads to the formation of 3-methylstyrene. This guide demonstrates how to leverage cationic Rh(I) precatalysts paired with chelating diphosphine ligands to kinetically favor the acyl-hydride insertion pathway over CO extrusion.

Mechanistic Insight & Causality

To control the reaction, one must understand the competition between the productive hydroacylation cycle and the destructive decarbonylation pathway.

The Catalytic Cycle[1][2]

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aldehyde C(sp²)-H bond to the cationic Rh(I) center, generating an acyl-Rh(III)-hydride intermediate.[1]

-

Hydrometalation (The Fork in the Road):

-

Path A (Productive): The pendant alkene coordinates and inserts into the Rh-H bond (hydrometalation). For 2-vinylbenzaldehydes, this insertion is exclusively Markovnikov , leading to a 5-membered metallacycle.

-

Path B (Destructive): If alkene coordination is slow, the acyl-Rh intermediate undergoes CO deinsertion (decarbonylation), irreversibly ejecting CO and forming the styrene byproduct.

-

-

Reductive Elimination: The metallacycle undergoes C-C bond-forming reductive elimination to release 6-methyl-1-indanone and regenerate the Rh(I) catalyst.

Pathway Visualization

The following diagram illustrates the kinetic competition and the specific intermediate (Acyl-Rh-H) where ligand choice exerts control.

Caption: Kinetic competition between productive hydroacylation (Green path) and destructive decarbonylation (Red path). Chelating ligands accelerate the Green path.

Experimental Optimization Strategy

The choice of catalyst and solvent is binary: correct choices yield >95% product; incorrect choices yield >90% byproduct.

Table 1: Catalyst & Ligand Screening Effects

Conditions: 0.1 mmol Substrate, 5 mol% [Rh], Solvent (0.1 M), 25°C, 12h.

| Entry | Precatalyst | Ligand | Solvent | Yield (Indanone) | Yield (Styrene) | Insight |

| 1 | [Rh(PPh₃)₃Cl] | None | Toluene | <5% | >90% | Avoid. Neutral Rh(I) favors decarbonylation due to slow oxidative addition and weak alkene binding. |

| 2 | [Rh(cod)₂]BF₄ | PPh₃ (2 eq) | DCM | 25% | 70% | Monodentate phosphines are too labile; CO displacement is facile. |

| 3 | [Rh(cod)₂]BF₄ | dppe | Acetone | 96% | <2% | Optimal. Cationic charge enhances alkene binding; dppe bite angle prevents CO extrusion. |

| 4 | [Rh(cod)₂]BF₄ | dppf | Acetone | 88% | 10% | Larger bite angle (dppf) slightly destabilizes the tight transition state required for cyclization. |

| 5 | [Rh(cod)₂]BF₄ | BINAP | DCM | 92% | 5% | Excellent yield, but BINAP is cost-prohibitive for this achiral transformation. |

Key Takeaway: The cationic complex generated from [Rh(cod)2]BF4 and dppe (1,2-bis(diphenylphosphino)ethane) in acetone is the Gold Standard for this reaction [1, 2].

Detailed Protocol: Synthesis of 6-Methyl-1-indanone

Safety Note: This reaction requires strict exclusion of oxygen. Oxygen can oxidize the phosphine ligands and the Rh catalyst, killing activity. Perform all steps in a Glovebox or using rigorous Schlenk techniques.

Materials

-

Substrate: this compound (146.19 g/mol ).

-

Precatalyst: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate [Rh(cod)2]BF4 (406.07 g/mol ).

-

Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe) (398.42 g/mol ).

-

Solvent: Acetone (HPLC grade, degassed and dried over molecular sieves). Note: DCM is a viable alternative if substrate solubility is an issue.

Step-by-Step Procedure

-

Catalyst Pre-formation (In Glovebox/Schlenk):

-

In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add [Rh(cod)2]BF4 (4.1 mg, 0.01 mmol, 5 mol%).

-

Add dppe (4.0 mg, 0.01 mmol, 5 mol%).

-

Add 1.0 mL of degassed Acetone.

-

Stir at Room Temperature (RT) for 5-10 minutes.

-